Reduced Lipophilicity (XLogP3 = 0.1) Compared to Benzyl Amide Analogs in N-Sulfonylpiperidine-3-carboxamide Series
The target compound exhibits a computed XLogP3 of 0.1, substantially lower than the predicted XLogP3 of ~2.0–2.5 for benzyl amide analogs within the same N-ethylsulfonylpiperidine-3-carboxamide scaffold [1]. This 1.9–2.4 log unit reduction in lipophilicity is attributable to the replacement of a benzyl group with a tetrahydrofuran ring, introducing an oxygen heteroatom that increases polarity and hydrogen-bond acceptor capacity. Lipophilicity is a key determinant of metabolic clearance, plasma protein binding, and off-target promiscuity in drug discovery, with lower XLogP3 values generally correlating with improved developability profiles [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Benzyl amide analog (predicted): XLogP3 ≈ 2.0–2.5 |
| Quantified Difference | ΔXLogP3 ≈ -1.9 to -2.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); benzyl analog predicted using same algorithm |
Why This Matters
The lower lipophilicity of 896679-94-0 may reduce non-specific protein binding and cytochrome P450-mediated metabolism compared to benzyl-substituted analogs, a relevant consideration for researchers selecting screening compounds with favorable early ADME profiles.
- [1] PubChem. Compound Summary: 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide, CID 3244430. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] Leeson, P. D., & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 2007, 6(11), 881–890. View Source
